molecular formula C17H20N2O2 B5487198 N-[2-(2-methoxyphenyl)ethyl]-N'-(4-methylphenyl)urea

N-[2-(2-methoxyphenyl)ethyl]-N'-(4-methylphenyl)urea

Cat. No. B5487198
M. Wt: 284.35 g/mol
InChI Key: YDTBGVBFYNFCGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(2-methoxyphenyl)ethyl]-N'-(4-methylphenyl)urea is a chemical compound that is widely used in scientific research. It is a potent inhibitor of protein kinase C (PKC), an enzyme that plays a crucial role in regulating various cellular processes, including cell growth, differentiation, and apoptosis.

Mechanism of Action

N-[2-(2-methoxyphenyl)ethyl]-N'-(4-methylphenyl)urea inhibits N-[2-(2-methoxyphenyl)ethyl]-N'-(4-methylphenyl)urea by binding to the enzyme's regulatory domain, preventing its activation by diacylglycerol (DAG) and other activators. This leads to a decrease in downstream signaling pathways that are dependent on N-[2-(2-methoxyphenyl)ethyl]-N'-(4-methylphenyl)urea activity, ultimately resulting in the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[2-(2-methoxyphenyl)ethyl]-N'-(4-methylphenyl)urea are primarily related to its inhibition of N-[2-(2-methoxyphenyl)ethyl]-N'-(4-methylphenyl)urea activity. This can lead to a reduction in cell growth and proliferation, as well as alterations in cellular signaling pathways. Additionally, it has been shown to induce apoptosis in cancer cells, making it a promising candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

One advantage of using N-[2-(2-methoxyphenyl)ethyl]-N'-(4-methylphenyl)urea in lab experiments is its potency as a N-[2-(2-methoxyphenyl)ethyl]-N'-(4-methylphenyl)urea inhibitor. This allows for the efficient inhibition of N-[2-(2-methoxyphenyl)ethyl]-N'-(4-methylphenyl)urea activity at relatively low concentrations. However, one limitation is that the compound may have off-target effects on other cellular processes, which could complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on N-[2-(2-methoxyphenyl)ethyl]-N'-(4-methylphenyl)urea. One area of interest is the development of more potent and selective N-[2-(2-methoxyphenyl)ethyl]-N'-(4-methylphenyl)urea inhibitors that could be used for cancer therapy. Additionally, further studies are needed to fully understand the role of N-[2-(2-methoxyphenyl)ethyl]-N'-(4-methylphenyl)urea in neuronal function and the potential use of N-[2-(2-methoxyphenyl)ethyl]-N'-(4-methylphenyl)urea inhibitors in the treatment of neurological disorders. Finally, the development of new methods for the synthesis of N-[2-(2-methoxyphenyl)ethyl]-N'-(4-methylphenyl)urea could facilitate its widespread use in scientific research.

Synthesis Methods

The synthesis of N-[2-(2-methoxyphenyl)ethyl]-N'-(4-methylphenyl)urea involves the reaction of 2-(2-methoxyphenyl)ethylamine with 4-methylphenyl isocyanate in the presence of a suitable solvent such as dichloromethane or chloroform. The reaction is typically carried out under reflux conditions for several hours, and the resulting product is purified by column chromatography.

Scientific Research Applications

N-[2-(2-methoxyphenyl)ethyl]-N'-(4-methylphenyl)urea has been extensively used in scientific research as a tool to study the role of N-[2-(2-methoxyphenyl)ethyl]-N'-(4-methylphenyl)urea in various cellular processes. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. Additionally, it has been used to study the role of N-[2-(2-methoxyphenyl)ethyl]-N'-(4-methylphenyl)urea in neuronal function and to investigate the potential use of N-[2-(2-methoxyphenyl)ethyl]-N'-(4-methylphenyl)urea inhibitors in the treatment of neurological disorders such as Alzheimer's disease.

properties

IUPAC Name

1-[2-(2-methoxyphenyl)ethyl]-3-(4-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2/c1-13-7-9-15(10-8-13)19-17(20)18-12-11-14-5-3-4-6-16(14)21-2/h3-10H,11-12H2,1-2H3,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDTBGVBFYNFCGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NCCC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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